molecular formula C20H24N6O3S B10864343 methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10864343
M. Wt: 428.5 g/mol
InChI Key: JZFGPWGPYFVMRR-LPYMAVHISA-N
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Description

Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multi-step organic reactions. The starting materials may include benzothiazole derivatives, piperazine, and pyrazole intermediates. Common reaction conditions involve the use of solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and reagents like acetic anhydride or sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the compound and the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, piperazine-containing molecules, and pyrazole-based compounds. Examples include:

  • Benzothiazole-2-carboxylic acid
  • 4-Methylpiperazine-1-carboxamide
  • 3-Methyl-1H-pyrazole-5-carboxylic acid

Uniqueness

Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its unique structure may result in specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H24N6O3S

Molecular Weight

428.5 g/mol

IUPAC Name

methyl 2-[2-(1,3-benzothiazol-2-yl)-4-[(E)-C-methyl-N-(4-methylpiperazin-1-yl)carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C20H24N6O3S/c1-13(22-25-10-8-24(2)9-11-25)18-15(12-17(27)29-3)23-26(19(18)28)20-21-14-6-4-5-7-16(14)30-20/h4-7,23H,8-12H2,1-3H3/b22-13+

InChI Key

JZFGPWGPYFVMRR-LPYMAVHISA-N

Isomeric SMILES

C/C(=N\N1CCN(CC1)C)/C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)CC(=O)OC

Canonical SMILES

CC(=NN1CCN(CC1)C)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)CC(=O)OC

Origin of Product

United States

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